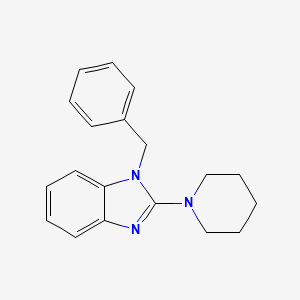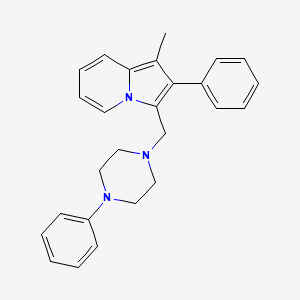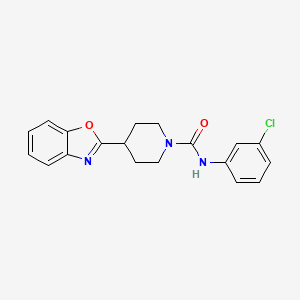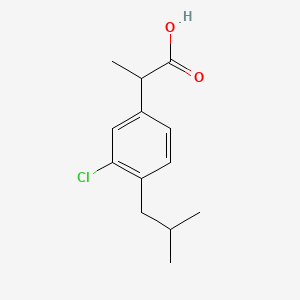
2-(3-Chloro-4-isobutylphenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-isobutylphenyl)propionic acid is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid. It is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound is structurally related to ibuprofen, which is widely used to treat mild to moderate pain, fever, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-isobutylphenyl)propionic acid typically involves the Friedel-Crafts acylation of 3-chloro-4-isobutylbenzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-isobutylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Chloro-4-isobutylphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The primary mechanism of action of 2-(3-Chloro-4-isobutylphenyl)propionic acid involves the non-selective, reversible inhibition of cyclooxygenase enzymes COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propionic acid, a widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with similar therapeutic effects but distinct pharmacokinetic properties
Uniqueness
2-(3-Chloro-4-isobutylphenyl)propionic acid is unique due to the presence of a chlorine atom on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in potency, duration of action, and side effect profile compared to other NSAIDs .
Properties
CAS No. |
58880-41-4 |
|---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
2-[3-chloro-4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)6-11-5-4-10(7-12(11)14)9(3)13(15)16/h4-5,7-9H,6H2,1-3H3,(H,15,16) |
InChI Key |
ZHJFTHAIVITSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)C(C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



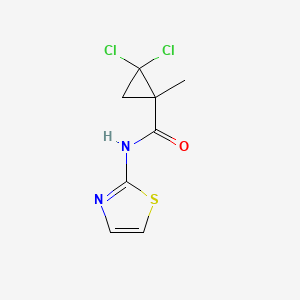
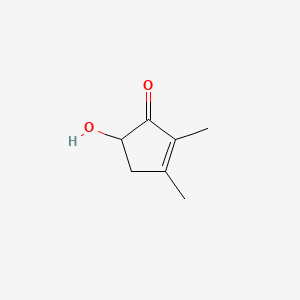
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
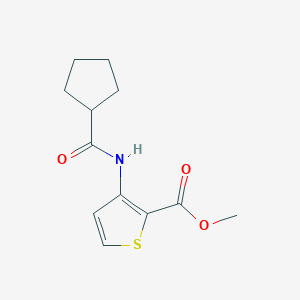
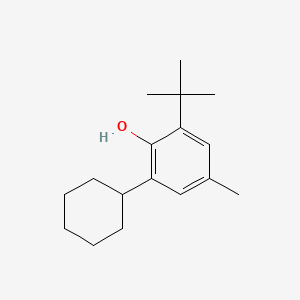
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
